IR-7

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

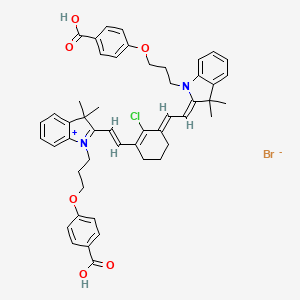

C50H52BrClN2O6 |

|---|---|

Peso molecular |

892.3 g/mol |

Nombre IUPAC |

4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid bromide |

InChI |

InChI=1S/C50H51ClN2O6.BrH/c1-49(2)40-14-5-7-16-42(40)52(30-10-32-58-38-24-18-36(19-25-38)47(54)55)44(49)28-22-34-12-9-13-35(46(34)51)23-29-45-50(3,4)41-15-6-8-17-43(41)53(45)31-11-33-59-39-26-20-37(21-27-39)48(56)57;/h5-8,14-29H,9-13,30-33H2,1-4H3,(H-,54,55,56,57);1H |

Clave InChI |

AOSKOPYJWNYUFA-UHFFFAOYSA-N |

SMILES isomérico |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)/CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |

SMILES canónico |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCOC6=CC=C(C=C6)C(=O)O)(C)C)CCC3)Cl)CCCOC7=CC=C(C=C7)C(=O)O)C.[Br-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Near-Infrared (NIR) Heptamethine Cyanine Dyes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the multifaceted mechanism of action of near-infrared (NIR) heptamethine cyanine (B1664457) dyes, often referred to generally as IR-7 dyes, with a specific focus on prominent examples such as IR-783, IR-780, and IR-700. These dyes have emerged as potent agents in cancer theranostics, leveraging their unique photophysical properties and inherent tumor-targeting capabilities.

Core Mechanism of Action: A Dual Modality Approach

Near-infrared heptamethine cyanine dyes function primarily through a dual mechanism upon excitation with NIR light: photothermal therapy (PTT) and photodynamic therapy (PDT).[1] This dual action, combined with their preferential accumulation in tumor tissues, makes them highly effective theranostic agents.

Photothermal Therapy (PTT)

Upon absorption of NIR light (typically in the 700-900 nm range), the dye molecules are excited to a higher energy state. This energy is then efficiently converted into heat through non-radiative decay processes.[1][2] The localized hyperthermia induces thermal ablation of cancer cells, causing irreversible damage to proteins and cellular structures, leading to cell death.[2] The ability of IR-783, for instance, to convert NIR light into heat has been demonstrated both in vitro and in vivo, resulting in significant cancer cell death.[2]

Photodynamic Therapy (PDT)

In parallel with heat generation, the excited dye can transfer its energy to molecular oxygen (³O₂) present in the tissue.[3][4] This energy transfer converts ground-state oxygen into highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.[5][6][7] These cytotoxic species cause oxidative damage to lipids, proteins, and nucleic acids, disrupting cellular homeostasis and triggering cell death pathways, including apoptosis and necrosis.[6][8] The phthalocyanine (B1677752) dye IR-700, used in photoimmunotherapy, is a well-documented generator of ROS upon NIR light exposure.[9][10]

Selective Tumor Targeting and Cellular Uptake

A key feature of several heptamethine cyanine dyes, such as IR-783, is their intrinsic ability to selectively accumulate in tumor cells and tissues without conjugation to specific targeting moieties.[2][11]

Uptake Mechanisms

Studies suggest that the preferential uptake is an active, energy-dependent process.[12] It is hypothesized to be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[12] This active transport mechanism explains the higher concentration of the dye observed in various cancer cell lines (prostate, breast, lung, etc.) compared to normal cells.[12]

Subcellular Localization

Once inside the cancer cell, these dyes exhibit specific subcellular localization patterns. Confocal microscopy studies have consistently shown that dyes like IR-783 and IR-780 accumulate predominantly in the mitochondria and lysosomes.[11][13][14]

-

Mitochondrial Targeting: The cationic nature of these dyes facilitates their accumulation within the mitochondria, driven by the high negative mitochondrial membrane potential characteristic of cancer cells.[13][14] This targeted accumulation is crucial, as it positions the dye at a metabolically critical site, amplifying its therapeutic effect upon light activation.[13][15] Mitochondrial dysfunction induced by the dye is a primary driver of cell death.[13]

-

Lysosomal Sequestration: Accumulation within lysosomes has also been observed, suggesting that endocytic pathways may play a role in the dye's internalization.[11]

Induction of Cell Death

The combined effects of hyperthermia (PTT) and oxidative stress (PDT), particularly centered around the mitochondria, trigger multiple cell death pathways.

-

Apoptosis: The generation of ROS can damage the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade (e.g., caspase-3) and initiates programmed cell death, or apoptosis.[16][17]

-

Necrosis: The intense and rapid membrane damage caused by high levels of localized heat or ROS can lead to a loss of membrane integrity, resulting in necrotic cell death.[9][17][18] This is a common outcome in photoimmunotherapy using antibody-IR700 conjugates.[9] The specific cell death pathway—apoptosis versus necrosis—can be dependent on the dye concentration and the light dose administered.[17][18]

Data Presentation: Quantitative Properties

The efficacy of this compound dyes is underpinned by their photophysical and biological properties.

Table 1: Photophysical Properties of Representative NIR Dyes

| Dye | Peak Absorption (λ_abs_, nm) | Peak Emission (λ_em_, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f_) | Solvent/Medium | Reference(s) |

| IR-783 | 782 | 810 | 261,000 | ~0.08 | Methanol | [19] |

| IR-780 | 780 | 800 | Not specified | Not specified | Not specified | [13] |

| IR-792 | ~790 | Not specified | Not specified | Very low | Methanol, ILs | [20][21] |

| IR-700 | 689 | Not specified | Not specified | 0.3 (Singlet Oxygen) | Not specified | [10][22] |

| Cyanine-5 | Not specified | Not specified | High | 0.24 - 0.30 | DMSO | [14] |

Table 2: In Vitro and In Vivo Efficacy Data

| Dye/Conjugate | Cell Line / Model | Assay | Key Finding | Reference(s) |

| IR-783 | HT-29 (Colorectal) | MTT Assay | No significant cytotoxicity up to 50 μM without laser. | [2] |

| IR-783 | HT-29 Xenograft | In vivo PTT | Significant tumor ablation with 808 nm laser irradiation. | [2] |

| IR-786 | HT-29 (Colorectal) | Cytotoxicity Assay | IC50 determined to be 14.9 μM. | [23] |

| Cetuximab-IR700 | A431 Xenograft | In vivo PIT | Significant tumor reduction with 40-100 J/cm² laser dose. | [24] |

| IR-780 nanoGUMBOS | Breast Cancer Cells | Cytotoxicity Assay | 2- to 4-fold enhanced toxicity compared to parent dye. | [13] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound dyes.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the dye, with and without light activation, on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29, A431) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

-

Dye Incubation: Replace the medium with fresh medium containing various concentrations of the this compound dye (e.g., 2–50 μM).[2] Incubate for a specified period (e.g., 4 hours). Include untreated cells as a negative control.

-

NIR Irradiation (for PTT/PDT groups): For light-activated groups, wash the cells with PBS to remove excess dye and add fresh medium. Irradiate the wells with an appropriate NIR laser (e.g., 808 nm) at a specific power density and duration. Keep a parallel "dark toxicity" plate that is not irradiated.

-

MTT Addition: After a further incubation period (e.g., 24-48 hours), add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[25]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Cellular Uptake and Subcellular Localization by Confocal Microscopy

This protocol visualizes the dye's accumulation and location within cells.

-

Cell Culture: Grow cells on glass-bottomed dishes or coverslips until they reach 60-70% confluency.

-

Dye Incubation: Treat the cells with the this compound dye at a specific concentration (e.g., 1-10 µM) for a set time.

-

Co-staining (Optional): To determine subcellular localization, co-incubate the cells with organelle-specific trackers, such as MitoTracker Green/Red for mitochondria or LysoTracker Green for lysosomes, following the manufacturer's protocol.[11][14] A nuclear counterstain like DAPI can also be used.

-

Washing and Fixation: Wash the cells three times with PBS to remove the unbound dye. Cells can be imaged live or fixed with 4% paraformaldehyde.

-

Imaging: Acquire fluorescence images using a confocal laser scanning microscope with appropriate excitation and emission filter sets for the this compound dye and any co-stains.[11]

Protocol 3: Reactive Oxygen Species (ROS) Detection Assay

This protocol measures the generation of ROS following photo-activation.

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish).

-

Dye Loading: Incubate cells with the this compound dye as described in Protocol 1.

-

ROS Probe Incubation: After washing, load the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), according to the manufacturer's instructions.[8][26] H2DCFDA is non-fluorescent but becomes highly fluorescent (DCF) upon oxidation by ROS.

-

NIR Irradiation: Irradiate the cells with the NIR laser to trigger ROS production.

-

Fluorescence Measurement: Immediately measure the increase in fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[26] The fluorescence intensity is directly proportional to the amount of ROS generated.

Protocol 4: Apoptosis vs. Necrosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between different cell death pathways.[17][27]

-

Treatment: Treat cells with the this compound dye and NIR light as described in the cytotoxicity protocol. Collect both adherent and floating cells after the desired incubation period.

-

Washing: Wash the collected cells twice with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension.[17]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Necrotic cells: Annexin V-negative and 7-AAD-positive.

-

Mandatory Visualizations (Graphviz)

The following diagrams illustrate the core mechanisms and experimental workflows described.

References

- 1. Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Versatile Photosensitizers for Photodynamic Therapy at Infrared Excitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of reactive oxygen species production by the red fluorescent proteins KillerRed, SuperNova and mCherry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Cancer Cell-Selective In Vivo Near Infrared Photoimmunotherapy Targeting Specific Membrane Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitochondria targeting IR780-based nanoGUMBOS for enhanced selective toxicity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting and Imaging of Mitochondria Using Near-Infrared Cyanine Dye and Its Application to Multicolor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]

- 17. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis or necrosis by ionizing radiation is dose-dependent in MG-63 osteosarcoma multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 [thno.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fluorescence Imaging of Tumor-Accumulating Antibody-IR700 Conjugates Prior to Near-Infrared Photoimmunotherapy (NIR-PIT) Using a Commercially Available Camera Designed for Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. aacrjournals.org [aacrjournals.org]

- 26. biocompare.com [biocompare.com]

- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Intricacies of IR-7 Dye Fluorescence: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Core Principles of IR-7 Dye Fluorescence for Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the fundamental principles governing the fluorescence of this compound dyes, a class of heptamethine cyanine (B1664457) dyes crucial for near-infrared (NIR) imaging applications in research and drug development. This document provides a detailed overview of their photophysical properties, experimental protocols for their characterization, and insights into their interactions within biological systems.

Core Principles of this compound Dye Fluorescence

This compound dyes are characterized by their long polymethine chain, which is the primary determinant of their absorption and emission in the near-infrared spectrum (typically 700-900 nm). This spectral window is highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper light penetration. The core principle of their fluorescence lies in the π-electron system of the polymethine chain. Upon absorption of a photon, an electron is promoted to an excited singlet state. The subsequent relaxation of this electron back to the ground state results in the emission of a fluorescent photon.

The fluorescence of this compound dyes is not a static property but is dynamically influenced by several factors:

-

Photoisomerization: The polymethine chain of this compound dyes can undergo trans-cis isomerization upon photoexcitation. This process provides a non-radiative decay pathway, which can reduce the fluorescence quantum yield. The rigidity of the polymethine chain, often enhanced by incorporating a cyclohexenyl ring in structures like IR-783, can limit this isomerization and thereby increase fluorescence intensity.

-

J-Aggregation: Under certain conditions, such as high concentration or the presence of specific salts, this compound dyes can form J-aggregates. These are ordered assemblies of dye molecules arranged in a head-to-tail fashion, leading to a sharp, red-shifted absorption band (J-band) and often enhanced fluorescence.

-

Environmental Factors: The fluorescence properties of this compound dyes are highly sensitive to their local environment.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.

-

Viscosity: An increase in the viscosity of the medium can restrict intramolecular rotations, which are non-radiative decay pathways. This restriction leads to an increase in fluorescence quantum yield and lifetime.

-

Temperature: Temperature can affect fluorescence by influencing the rate of non-radiative decay processes and molecular collisions.

-

Quantitative Photophysical Data

The photophysical properties of this compound dyes are critical for their application. The following table summarizes key quantitative data for a representative and widely used this compound dye, IR-783.

| Property | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) | 261,000 M⁻¹cm⁻¹ | Methanol (B129727) | |

| 162,000 M⁻¹cm⁻¹ | PBS (pH 7.4) | [1] | |

| 157,000 M⁻¹cm⁻¹ | Saline | [2] | |

| Fluorescence Quantum Yield (Φf) | 0.084 | Methanol | [3] |

| 0.055 (5.5%) | PBS (pH 7.4) | [1] | |

| 0.11 | Saline | [2] | |

| Absorption Maximum (λabs) | 782 nm | Methanol | |

| 776 nm | PBS (pH 7.4) | [1] | |

| 768-784 nm | Saline | [2] | |

| 786 nm | - | [4] | |

| Emission Maximum (λem) | 810 nm | Methanol | |

| 798 nm | PBS (pH 7.4) | [1] | |

| 780 nm | - | [5] | |

| Stokes Shift | 28 nm | Methanol | |

| 22 nm | PBS (pH 7.4) | [1] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of an this compound dye relative to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

This compound dye of interest

-

Standard dye with known quantum yield in the NIR range (e.g., ICG in DMSO, Φ = 0.13)[1]

-

Solvent (e.g., methanol, PBS)

Procedure:

-

Prepare a series of dilute solutions of both the this compound dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

-

Integrate the area under the emission curve for both the sample and the standard to obtain the total fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

Calculate the quantum yield of the sample using the following equation:

Φsample = Φstandard * (Gradientsample / Gradientstandard) * (η2sample / η2standard)

where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

In Vivo Tumor Imaging Workflow

This protocol outlines a general workflow for near-infrared fluorescence imaging of tumors in a mouse model using an this compound dye like IR-783.

Materials:

-

In vivo imaging system with NIR fluorescence capabilities

-

Anesthesia machine

-

IR-783 dye solution (e.g., dissolved in saline)

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Dye Administration: Inject the IR-783 dye solution intravenously (e.g., via tail vein) or intraperitoneally. A typical dose for IR-783 is around 0.35 mg/kg.[7]

-

Imaging: At various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours), place the anesthetized mouse in the in vivo imaging system.[8]

-

Image Acquisition: Acquire whole-body NIR fluorescence images.

-

Data Analysis: Quantify the fluorescence intensity at the tumor site and in other organs to assess tumor uptake and biodistribution. The tumor-to-background ratio can be calculated to evaluate imaging contrast.[9]

Induction of J-Aggregates

This protocol describes a general method for inducing the formation of J-aggregates of a heptamethine cyanine dye.

Materials:

-

Heptamethine cyanine dye

-

Methanol

-

Deionized water

-

Salt solution (e.g., KCl)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of the cyanine dye in methanol (e.g., 0.01 M).

-

Prepare a working solution by diluting the stock solution with a mixture of methanol and water.

-

Induce Aggregation: To the working solution, add a salt solution (e.g., KCl) incrementally.[10][11]

-

Monitor Aggregation: After each addition of the salt solution, record the UV-Vis absorption spectrum. The formation of J-aggregates is indicated by the appearance of a new, sharp, and red-shifted absorption band (the J-band).[10][11]

Signaling Pathways and Experimental Workflows

This compound dyes, particularly IR-783, have been shown to have inherent anti-cancer properties, independent of their use as imaging agents. The following diagrams illustrate the key signaling pathways involved.

Caption: OATP1B3-mediated uptake of IR-783 in cancer cells.

Caption: IR-783 induces G0/G1 cell cycle arrest.[12]

Caption: IR-783 inhibits cell migration via mitochondrial dysfunction.[12]

This technical guide provides a foundational understanding of this compound dye fluorescence, offering both theoretical principles and practical experimental guidance. For further detailed information, researchers are encouraged to consult the cited literature.

References

- 1. mdpi.com [mdpi.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. westmont.edu [westmont.edu]

- 11. ijsr.net [ijsr.net]

- 12. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IR-783 for Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of IR-783, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, for the specific application of mitochondrial staining in live cells. While often referred to generally within the "IR-7" series of dyes, IR-783 has emerged as a significant tool for researchers due to its preferential accumulation in the mitochondria of cancer cells, making it valuable for both imaging and therapeutic research.

Core Properties of IR-783

IR-783 is a water-soluble, fluorescent probe with excitation and emission spectra in the near-infrared range. This property is highly advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules, allowing for a higher signal-to-noise ratio and deeper tissue penetration.

Quantitative Data Summary

The photophysical and chemical properties of IR-783 are summarized below. It is important to note that these values can vary slightly depending on the solvent and experimental conditions.

| Property | Value | References |

| Molar Mass | 749.4 g/mol | [1] |

| Excitation Maximum (λex) | 776 - 786 nm | [1][2][3] |

| Emission Maximum (λem) | 798 - 810 nm | [2][3] |

| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹ | [4][5] |

| Quantum Yield (Φ) | 0.055 - 0.11 | [2][4][5] |

| Solubility | Soluble in DMSO, DMF, ethanol, and PBS (pH 7.2) at ~1 mg/mL | [1] |

Mechanism of Mitochondrial Accumulation and Action

The selective accumulation of IR-783 in the mitochondria of cancer cells is a key feature that distinguishes it from many other mitochondrial dyes. This process is not primarily driven by mitochondrial membrane potential but is an active, energy-dependent process.

Signaling Pathway for Uptake and Induced Apoptosis

The uptake of IR-783 is mediated by Organic Anion Transporting Polypeptides (OATPs) , which are often overexpressed on the surface of cancer cells.[6][7][8] This active transport mechanism leads to the concentration of the dye within the cell, with a significant portion localizing to the mitochondria and lysosomes.[6][9]

Once accumulated in the mitochondria, IR-783 can induce a cascade of events leading to apoptosis. A key mechanism is the induction of mitochondrial fission , a process that precedes apoptosis. IR-783 treatment has been shown to increase the expression of pro-fission proteins like Drp1, Mff, and Fis1, while decreasing the expression of pro-fusion proteins such as Opa1 and Mfn1/2.[10] This morphological change is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, ultimately leading to programmed cell death.[11]

Experimental Protocols

The following protocols provide a general framework for using IR-783 for live-cell mitochondrial staining. Optimal conditions may vary depending on the cell type and experimental design.

Stock Solution Preparation and Storage

-

Preparation: Prepare a 1 mM stock solution of IR-783 by dissolving the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][3]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[3][12] A stock solution stored at -20°C is typically stable for at least one month, and for up to six months at -80°C.[12]

Live-Cell Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture until they reach the desired confluency (typically 70-80%).

-

Staining Solution Preparation: On the day of the experiment, thaw an aliquot of the IR-783 stock solution. Prepare a working staining solution by diluting the stock solution in a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for each cell type.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO₂ incubator, protected from light.[3]

-

Washing: After incubation, remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or PBS to remove any unbound dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for near-infrared imaging (Excitation: ~780 nm, Emission: ~810 nm).

Live-Cell Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and centrifuge to obtain a cell pellet.

-

Staining: Resuspend the cell pellet in the pre-warmed staining solution (1-10 µM in serum-free medium or PBS).

-

Incubation: Incubate the cell suspension for 20-30 minutes at 37°C, protected from light.

-

Washing: Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed imaging medium or PBS. Repeat the wash step twice.

-

Imaging: Transfer the final cell suspension to a suitable imaging chamber. For microscopy, cells can be immobilized on poly-L-lysine coated slides.

Experimental Workflow

The general workflow for live-cell mitochondrial staining with IR-783 is depicted below.

Applications in Research and Drug Development

The unique properties of IR-783 make it a versatile tool for various applications:

-

Mitochondrial Imaging: Its primary application is the visualization of mitochondrial morphology and distribution in live cancer cells.

-

Cancer Cell Identification: Due to its selective uptake by cancer cells, IR-783 can be used to distinguish cancerous cells from normal cells in mixed populations or tissue samples.[9]

-

Drug Efficacy Studies: The dye can be used to monitor changes in mitochondrial health and function in response to therapeutic agents.

-

Photodynamic and Photothermal Therapy: As a photosensitizer, IR-783 can generate reactive oxygen species upon irradiation with NIR light, leading to localized cell death, a principle applied in photodynamic therapy (PDT) and photothermal therapy (PTT).[2]

-

Drug Delivery: The tumor-targeting nature of IR-783 allows for its use as a component in drug delivery systems to specifically target cancer cells.

Concluding Remarks

IR-783 is a powerful near-infrared dye for mitochondrial staining, particularly in the context of cancer research. Its mechanism of selective uptake via OATPs and its ability to induce mitochondrial dysfunction and apoptosis provide a dual platform for both advanced cellular imaging and the development of novel therapeutic strategies. Researchers and drug development professionals can leverage these properties to gain deeper insights into mitochondrial biology in cancer and to design more effective anti-cancer therapies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR-783 | TargetMol [targetmol.com]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Core Properties and Structure of IR-7 Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and applications of IR-7 dyes, a class of near-infrared (NIR) heptamethine cyanine (B1664457) dyes. Given the broad designation of "this compound," this document will focus on the well-characterized and widely used IR-780 iodide as a representative example, while also presenting comparative data for other relevant dyes in this family. This guide is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in leveraging the unique characteristics of these dyes for imaging, diagnostics, and therapeutic applications.

Introduction to this compound Dyes

The "this compound" designation generally refers to a family of heptamethine cyanine dyes characterized by their strong absorption and fluorescence in the near-infrared (NIR) spectrum, typically between 700 and 800 nm. This spectral window is highly advantageous for biological applications due to the minimal autofluorescence of tissues and deeper tissue penetration of light compared to the visible spectrum. These dyes share a common structural motif of two nitrogen-containing heterocyclic rings joined by a seven-carbon polymethine chain. Variations in the heterocyclic rings, the polymethine chain, and attached side groups give rise to a diverse range of dyes with distinct physicochemical and spectral properties. Prominent examples include IR-780, IR-783, and IRDye® 700DX.

Physicochemical and Spectral Properties

The utility of this compound dyes is fundamentally linked to their photophysical characteristics. These properties are often solvent-dependent and can be influenced by the local microenvironment.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for IR-780 iodide and other related NIR dyes for easy comparison.

| Property | IR-780 Iodide | IR-783 (SVP) | IRDye® 700DX |

| Chemical Formula | C36H42ClN2 | C38H49N2NaO6S2 | Not specified |

| Molecular Weight | 558.18 g/mol | 705.93 g/mol | Not specified |

| Excitation Max (λex) | 777-780 nm[1] | 778-788 nm | 689 nm[2] |

| Emission Max (λem) | 798-823 nm[1] | Not specified | 699 nm[2] |

| Molar Extinction Coefficient (ε) | ~265,000-330,000 M⁻¹cm⁻¹[3] | Not specified | Not specified |

| Quantum Yield (Φf) | High[3] | Not specified | Not specified |

| Solubility | Lipophilic, soluble in organic solvents like DMSO[1] | Soluble in organic solvents | Water-soluble |

| Key Features | Preferential accumulation in tumor cells[4] | Used in optical recording media and as a fluorescent probe[3] | Used in photoimmunotherapy[5] |

Molecular Structure of IR-780 Iodide

IR-780 iodide is a cationic heptamethine cyanine dye. Its structure is characterized by two indolenine rings linked by a polymethine chain with a chlorine substituent on the central carbon of the cyclohexenyl ring within the chain.

Caption: Chemical structure of IR-780 iodide.

Mechanism of Action and Cellular Uptake

A key feature of IR-780 is its ability to preferentially accumulate in cancer cells.[4] This selective uptake is primarily mediated by organic anion-transporting polypeptides (OATPs), particularly the OATP1B3 subtype, which are often overexpressed in various tumor cells.[4][6] Following transport into the cell, IR-780 localizes to the mitochondria.[4][7] This targeted accumulation is the basis for its application in tumor imaging and as a potential drug delivery vehicle.

Caption: Cellular uptake and mitochondrial accumulation of IR-780.

Experimental Protocols

The following are detailed methodologies for key experiments involving IR-780 dye.

In Vitro Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining cultured cells with IR-780 for visualization of intracellular accumulation.

Materials:

-

IR-780 iodide stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde in PBS

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Confocal microscope

Procedure:

-

Cell Seeding: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of IR-780 dye at a final concentration of 20 µM in cell culture medium.[6]

-

Cell Staining: Remove the culture medium from the cells and add the IR-780 working solution.

-

Incubation: Incubate the cells at 37°C for 20 minutes.[6] The optimal incubation time may vary depending on the cell line.

-

Washing: Wash the cells twice with PBS to remove excess dye.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Counterstaining (Optional): Wash the cells twice with PBS and then incubate with DAPI solution for 10 minutes to stain the nuclei.

-

Final Wash: Wash the cells twice with PBS.

-

Imaging: Mount the dish on a confocal microscope. Excite the IR-780 dye at approximately 633 nm and collect the emission at around 780 nm.[8]

Caption: Experimental workflow for in vitro cell staining with IR-780.

In Vivo Near-Infrared Fluorescence Imaging

This protocol provides a general workflow for in vivo imaging of tumor-bearing mice using IR-780.

Materials:

-

IR-780 iodide

-

Vehicle for injection (e.g., ethanol/saline mixture)

-

Tumor-bearing mice

-

In vivo imaging system with NIR fluorescence capabilities

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Preparation of Injection Solution: Prepare a solution of IR-780 in a biocompatible vehicle at a concentration suitable for intravenous injection (e.g., 0.2 mg/kg).[8]

-

Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

-

Dye Administration: Administer the IR-780 solution intravenously (e.g., via tail vein injection).

-

Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire whole-body NIR fluorescence images at various time points post-injection (e.g., 5 min, 1 h, 4 h, 24 h, 48 h) to monitor the biodistribution and tumor accumulation of the dye.[9] Use an excitation wavelength around 745 nm and an emission filter around 810 nm.[9]

-

Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in the tumor region relative to background tissues over time.

Synthesis and Purification

The synthesis of heptamethine cyanine dyes like IR-780 typically involves the condensation of two equivalents of an appropriate N-alkylated indolenine salt with a linking agent that provides the polymethine bridge.

A general synthetic approach involves:

-

Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine (B124118) with 3-methyl-2-butanone (B44728) to form the corresponding 2,3,3-trimethylindolenine.[10]

-

Alkylation: Alkylation of the indolenine derivative to produce the indolium salt.[11]

-

Condensation: Reaction of the indolium salt with a dialdehyde (B1249045) linker, such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, in the presence of a base and a dehydrating agent (e.g., acetic anhydride (B1165640) and sodium acetate).[10]

Purification: Purification of the crude product is typically achieved through recrystallization from a suitable solvent like methanol (B129727) or by column chromatography on silica (B1680970) gel.[2][12] For applications requiring high purity, such as in vivo studies, high-performance liquid chromatography (HPLC) can be employed.[13]

Applications in Drug Development

The unique properties of this compound dyes, particularly IR-780, make them valuable tools in drug development:

-

Cancer Imaging and Diagnosis: The preferential accumulation in tumor cells allows for non-invasive imaging and delineation of tumors.[14]

-

Drug Delivery: IR-780 can be conjugated to therapeutic agents to create theranostic molecules that combine imaging and therapy.[5] The dye acts as a targeting moiety, delivering the drug specifically to the tumor site.

-

Photothermal and Photodynamic Therapy (PTT/PDT): Upon irradiation with NIR light, IR-780 can generate heat (PTT) or reactive oxygen species (PDT), leading to localized tumor cell death.[1]

Conclusion

This compound dyes, exemplified by IR-780, are a powerful class of NIR fluorophores with significant potential in biomedical research and drug development. Their favorable spectral properties, coupled with their ability to selectively target tumor cells, provide a versatile platform for developing advanced diagnostic and therapeutic strategies. This guide has provided a comprehensive overview of their core properties, structure, and experimental use, offering a foundational resource for researchers and scientists in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic study of IR-780 dye as a potential tumor targeting and drug delivery agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial-targeting fluorescent small molecule IR-780 alleviates radiation-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]

- 13. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 14. IR-780 dye for near-infrared fluorescence imaging in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of IR-780 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of IR-780, a heptamethine cyanine (B1664457) dye. IR-780 is a near-infrared (NIR) fluorescent probe with significant applications in biomedical imaging and theranostics due to its high molar extinction coefficient, favorable photophysical properties, and ability to preferentially accumulate in tumor cells.[1][2][3]

Synthesis of IR-780 Iodide

The synthesis of heptamethine cyanine dyes like IR-780 typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent.[4][5] A common method involves reacting an indolenium salt with a dianil linker.[4]

A representative synthesis is the reaction between an indolenium precursor and a chlorinated cyclohexene-based di-aldehyde linker in a solvent mixture, followed by purification.[6]

Experimental Protocol: Synthesis of IR-780 Iodide

This protocol is a generalized representation based on common heptamethine dye synthesis procedures.[5][6]

Materials:

-

Indolenium salt precursor (e.g., 1,1,2-trimethyl-1H-benzo[e]indoleninium iodide)

-

Dianil linker (e.g., N-((1E,3E)-3-((E)-2-chloro-3-((phenylimino)methyl)cyclohex-2-en-1-ylidene)prop-1-en-1-yl)-N-phenylbenzenamine) or a bis-aldehyde equivalent.[5][7]

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Purification supplies (silica gel for column chromatography, solvents like dichloromethane (B109758) and methanol)

Procedure:

-

Combine the indolenium salt precursor (2 equivalents) and the dianil linker (1 equivalent) in a round-bottom flask.[4][6]

-

Add the solvent system (e.g., a butanol/toluene mixture).[6]

-

Heat the reaction mixture under an inert nitrogen atmosphere at an elevated temperature (e.g., 120 °C) for several hours (e.g., 12 hours).[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Precipitate the crude product by adding a non-polar solvent like ice-cold diethyl ether.[6]

-

Collect the solid product by filtration.

-

Purify the crude product using silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., a gradient of dichloromethane/methanol).[6]

-

Collect the fractions containing the pure dye, combine them, and evaporate the solvent to yield the final product as a green solid.[6]

Physicochemical and Spectroscopic Characterization

The characterization of IR-780 involves confirming its chemical structure and evaluating its photophysical properties.

Table 1: Physicochemical Properties of IR-780 Iodide

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₄ClIN₂ | [8] |

| Molecular Weight | 667.11 g/mol | [8][9] |

| Appearance | Crystalline solid | [9] |

| Melting Point | 232-234 °C | [8][10] |

| Solubility | Soluble in chloroform; slightly soluble in ethanol (B145695), DMSO, DMF | [9] |

Table 2: Spectroscopic Properties of IR-780 Iodide

| Parameter | Value | Reference(s) |

| Absorption Maximum (λ_max) | 780 - 784 nm | [9][11] |

| Emission Maximum (λ_em) | 798 - 826 nm | [11][12] |

| Molar Extinction Coefficient (ε) | 2.65 – 3.6 × 10⁵ M⁻¹cm⁻¹ | [7][11] |

| Fluorescence Quantum Yield (Φ_f) | High (reported to be 10-fold higher than ICG) | [11][13] |

| Singlet Oxygen Quantum Yield | 0.127 | [11] |

| Photothermal Conversion Efficiency (η) | 7.6 – 10.7% | [11] |

Experimental Protocols: Characterization

This protocol determines the absorption maximum (λ_max) and the molar extinction coefficient (ε).

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvent (e.g., ethanol or DMSO)

-

Purified IR-780 iodide

Procedure:

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to stabilize.[14][15]

-

Sample Preparation: Prepare a stock solution of IR-780 in the chosen solvent. From this stock, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. Ensure the dye is fully dissolved.[16]

-

Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 600-900 nm).[17][18]

-

Sample Measurement: Empty the blank cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.[18]

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max). To determine the molar extinction coefficient (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (typically 1 cm).

This protocol determines the emission maximum (λ_em) and the relative fluorescence quantum yield (Φ_f).

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

Solvent (e.g., ethanol)

-

Purified IR-780 iodide

-

A standard reference dye with a known quantum yield in the same solvent (e.g., ICG or another NIR dye).

Procedure:

-

Solution Preparation: Prepare dilute solutions of both the IR-780 sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[19]

-

Emission Spectra Recording:

-

Set the excitation wavelength to a value where both the sample and standard absorb light (e.g., 750 nm).

-

Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the emission spectrum of the reference standard.

-

Under identical instrument conditions (excitation wavelength, slit widths), record the emission spectrum of the IR-780 sample.

-

-

Quantum Yield Calculation (Comparative Method): The relative quantum yield is calculated using the following equation:[19][20] Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.[19]

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

-

Application in Cancer Research: A Conceptual Pathway

IR-780's utility in oncology stems from its ability to preferentially accumulate in tumor cells, which is thought to be mediated by organic anion-transporting polypeptides (OATPs) and an affinity for mitochondria.[2][3] This targeting ability allows it to serve as both an imaging agent for tumor detection and a photosensitizer for therapy.[1][11]

Upon irradiation with NIR light (around 808 nm), IR-780 can induce cell death through two primary mechanisms:

-

Photothermal Therapy (PTT): The dye absorbs light energy and converts it into heat, causing localized hyperthermia that destroys cancer cells.[11]

-

Photodynamic Therapy (PDT): The excited dye transfers energy to molecular oxygen, generating reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and apoptosis.[11]

This dual functionality makes IR-780 a powerful theranostic agent, enabling simultaneous diagnosis (imaging) and treatment (therapy).

References

- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. IR-780 iodide Dye content = 95 207399-07-3 [sigmaaldrich.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 15. cbic.yale.edu [cbic.yale.edu]

- 16. ossila.com [ossila.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 19. chem.uci.edu [chem.uci.edu]

- 20. pubs.acs.org [pubs.acs.org]

IR-783 Heptamethine Cyanine Dye: A Technical Guide for Theranostic Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR-783 is a water-soluble, near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in biomedical research for its intrinsic tumor-targeting capabilities. Unlike many imaging agents that require conjugation to specific targeting ligands, IR-783 selectively accumulates in malignant tissues, a phenomenon attributed to its interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on cancer cell membranes. Its strong absorbance and fluorescence in the NIR window (700-900 nm), where biological tissue has minimal absorbance and autofluorescence, make it an exceptional candidate for in vivo fluorescence imaging. Furthermore, its ability to convert NIR light into heat establishes it as a potent agent for photothermal therapy (PTT). This dual functionality positions IR-783 as a powerful "theranostic" agent, enabling simultaneous cancer diagnosis and therapy. This guide provides a comprehensive overview of its properties, mechanisms, and applications, complete with experimental protocols and quantitative data.

Core Physicochemical and Optical Properties

IR-783 is characterized by its heptamethine polymethine chain flanked by two indolenine rings, with two sulfonate groups that confer good water solubility.[1][2] This anionic structure is crucial for its biological interactions and tumor-targeting mechanism.[1]

Data Presentation: Property Summary

The key physicochemical and optical properties of IR-783 are summarized below for easy reference. These values may vary slightly depending on the solvent and measurement conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₈H₄₆ClN₂NaO₆S₂ | [3] |

| Molecular Weight | 749.37 g/mol | [3] |

| CAS Number | 115970-66-6 | [3][4] |

| Appearance | Dark red to brown powder | [3] |

| Solubility | Water, Methanol, DMSO, DMF | [3][4] |

| Peak Absorption (λmax) | ~776 - 783 nm | [1][3][5] |

| Peak Emission (λem) | ~798 - 810 nm | [1][5][6] |

| Molar Extinction Coeff. (ε) | ~162,000 - 261,000 M⁻¹cm⁻¹ | [1][2][5] |

| Fluorescence Quantum Yield (Φ) | ~5.5% - 18.6% | [1][2][5] |

| Photothermal Conversion Efficiency (η) | ~28.9% | [7] |

Mechanism of Tumor-Selective Accumulation

The remarkable ability of IR-783 to preferentially accumulate in tumor cells is a cornerstone of its utility. This targeting is not based on the enhanced permeability and retention (EPR) effect alone but is an active, transporter-mediated process.

The Role of Organic Anion Transporting Polypeptides (OATPs)

Research has demonstrated that the uptake of IR-783 into cancer cells is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), a family of membrane transport proteins.[4][7] Several OATP isoforms, particularly OATP1B3, are frequently overexpressed in various cancers, including prostate, breast, and cervical cancer, while having limited expression in surrounding healthy tissues.[1][2] This differential expression is a key determinant of the dye's tumor selectivity.[1] The uptake process is energy-dependent and can be competitively inhibited by broad-spectrum OATP inhibitors like bromosulfophthalein (BSP).[4]

Influence of the Tumor Microenvironment

The hypoxic (low oxygen) microenvironment typical of solid tumors further enhances IR-783 uptake. Hypoxia activates the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn upregulates the expression of OATPs on the cancer cell surface, creating a positive feedback loop that amplifies dye accumulation in the most aggressive, hypoxic regions of a tumor.[2]

Subcellular Localization

Once inside the cancer cell, IR-783 does not distribute homogenously. Confocal microscopy studies have revealed that it primarily localizes within the mitochondria and lysosomes.[3][4][8] This specific subcellular accumulation is significant for its therapeutic effects, as mitochondrial accumulation can disrupt membrane potential and induce apoptosis, contributing to the dye's overall anticancer activity.[2][3]

Visualization: IR-783 Uptake Pathway

The following diagram illustrates the signaling cascade leading to the preferential uptake of IR-783 in tumor cells.

References

- 1. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Photophysical Characteristics of IR-780 Dye

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core photophysical characteristics of IR-780, a lipophilic, heptamethine cyanine (B1664457) dye.[1] IR-780 is of significant interest in biomedical research, particularly in the field of near-infrared (NIR) fluorescence imaging for cancer detection.[1] Its utility stems from its selective accumulation in certain cancer cells and its favorable optical properties within the NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence from biological tissues.[2][3]

Quantitative Photophysical Data

The photophysical properties of IR-780 and related near-infrared dyes are summarized in the tables below. These values can be influenced by the solvent and the local environment.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~780 nm | Methanol (B129727) | [4] |

| Emission Maximum (λem) | ~800 nm | Methanol | [4][5] |

| Molar Extinction Coefficient (ε) | High (specific values vary) | Varies | [6] |

| Fluorescence Quantum Yield (ΦF) | Low (specific values vary) | Varies | [4] |

Table 1: Key Photophysical Properties of IR-780 Dye.

| Dye | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Molar Extinction Coefficient (M-1cm-1) |

| IR-780 | ~780 | ~800 | Varies | High |

| IR-783 | ~783 | Varies | 0.078 (as reference) | Varies |

| ICG | ~780 | ~800 | 0.078 (in methanol) | Varies |

| IR-820 | Varies | Varies | Varies | Varies |

Table 2: Comparative Photophysical Data of Common NIR Dyes.[4][5] Note: Specific values for quantum yield and molar extinction coefficient can vary significantly based on the measurement conditions and are not always reported in a standardized manner in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the photophysical characteristics of NIR dyes. Below are generalized protocols for key experiments.

1. Measurement of Absorption and Emission Spectra

-

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

-

Methodology:

-

Prepare a dilute solution of the IR-780 dye in a suitable solvent (e.g., methanol or an aqueous buffer) at a known concentration (typically in the micromolar range).[4]

-

Use a UV-Vis spectrophotometer to measure the absorption spectrum across a relevant wavelength range (e.g., 600-900 nm) to identify the absorption maximum (λmax).

-

Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at or near the absorption maximum. The emission is scanned over a longer wavelength range (e.g., 750-900 nm) to determine the emission maximum (λem).[7]

-

The instrument settings, such as slit widths, should be optimized to obtain a good signal-to-noise ratio without saturating the detector.

-

2. Determination of Molar Extinction Coefficient

-

Objective: To quantify how strongly the dye absorbs light at a specific wavelength.

-

Methodology:

-

Prepare a series of solutions of the IR-780 dye with known concentrations in a specific solvent.

-

Measure the absorbance of each solution at the absorption maximum (λmax) using a UV-Vis spectrophotometer with a cuvette of a known path length (typically 1 cm).

-

Plot the absorbance values against the corresponding concentrations.

-

According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is the molar extinction coefficient (ε).[8]

-

3. Determination of Fluorescence Quantum Yield

-

Objective: To measure the efficiency of the fluorescence process.

-

Methodology (Relative Method):

-

Select a standard dye with a known quantum yield that absorbs and emits in a similar spectral region as IR-780 (e.g., Indocyanine Green (ICG) in methanol).[4]

-

Prepare dilute solutions of both the IR-780 dye and the standard dye with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorption and fluorescence emission spectra for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[9]

-

Signaling Pathways and Experimental Workflows

IR-780's selective accumulation in cancer cells is a key aspect of its application. While the exact mechanism is still under investigation, it has been proposed that Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B3, which can be overexpressed in cancer cells, play a role in its uptake.[1]

Diagram of a Proposed Cellular Uptake Pathway for IR-780

Caption: Proposed mechanism of IR-780 uptake and mitochondrial accumulation in cancer cells.

Experimental Workflow for In Vivo Near-Infrared Fluorescence Imaging

The following diagram illustrates a typical workflow for using IR-780 in preclinical cancer imaging studies.

Caption: A typical experimental workflow for in vivo imaging using IR-780 dye.

References

- 1. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ld.ru [ld.ru]

- 4. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared Fluorescence Imaging of Tumors: Part - 1 [thno.org]

- 5. stratech.co.uk [stratech.co.uk]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

The Advent and Advancement of IR-7 Dyes: A Technical Guide for Scientific Professionals

An in-depth exploration of the discovery, history, synthesis, and application of heptamethine cyanine (B1664457) dyes in research and drug development.

Introduction

Heptamethine cyanine dyes, often broadly categorized under terms like "IR-7 dye," represent a pivotal class of near-infrared (NIR) fluorophores. Their strong absorption and emission in the 700-900 nm window—a spectral range where biological tissues exhibit minimal absorbance and autofluorescence—render them indispensable tools for in vivo imaging and targeted therapies. This technical guide provides a comprehensive overview of the historical context, synthesis, photophysical properties, and key applications of these versatile molecules for researchers, scientists, and drug development professionals.

A Brief History: From Photography to Phototherapy

The journey of cyanine dyes began over a century ago, not in the realm of biomedicine, but in the burgeoning field of photography. Initially synthesized to extend the spectral sensitivity of photographic emulsions, these dyes were instrumental in the development of panchromatic film.[1] The basic structure of a cyanine dye consists of two nitrogen-containing heterocyclic moieties linked by a polymethine chain. The length of this conjugated chain dictates the dye's absorption and emission wavelengths, with longer chains shifting the spectra towards the near-infrared region.[2]

The nomenclature "Cy" followed by a number (e.g., Cy3, Cy5, Cy7) was established to denote the number of carbon atoms in the polymethine chain, with Cy7 representing a heptamethine cyanine.[2] The evolution from simple photographic sensitizers to sophisticated biomedical probes was driven by the need for biocompatible, water-soluble, and functionalizable NIR dyes. This led to the development of a vast library of heptamethine cyanine dyes with tailored properties for specific applications in diagnostics and therapeutics.[3]

Core Structure and Photophysical Properties

The archetypal structure of a heptamethine cyanine dye features two indolenine-based heterocyclic rings connected by a seven-carbon polymethine chain. This extended π-conjugated system is responsible for the dye's characteristic strong absorption and fluorescence in the NIR region.[4] Modifications to the heterocyclic rings, the polymethine chain, and the addition of various substituents can be used to fine-tune the dye's photophysical and chemical properties.

Key photophysical parameters of several representative heptamethine cyanine dyes are summarized in the table below. These dyes are often referred to generically or by specific commercial names.

| Dye Name/Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solvent/Conditions |

| Generic Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | --- |

| IR-780 Iodide | 777 - 783 | 798 - 823 | 265,000 - 330,000 | Highly solvent dependent; 0.3% in water, can increase significantly upon encapsulation.[5][6] | Chloroform, DMSO, Ethanol |

| IRDye 700DX | 680 - 689 | 699 - 705 | 165,000 - 210,000 | 0.14 in PBS, 0.24 in Methanol.[7] | PBS, Methanol |

| MHI-148 (IR-808) | ~780 | ~808 | High | Good quantum yield (~15%).[8][9] | --- |

Synthesis of Heptamethine Cyanine Dyes

The synthesis of heptamethine cyanine dyes typically involves the condensation of two heterocyclic precursors with a seven-carbon bridging unit. A common strategy employs the reaction of an indolenium salt with a suitable polymethine intermediate. Below are detailed protocols for the synthesis of key intermediates and a general procedure for the final dye assembly.

Experimental Protocol: Synthesis of Intermediate 1 - 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene

This intermediate serves as a precursor to the seven-carbon chain of the heptamethine dye.

Materials:

-

Dimethylformamide (DMF)

-

Phosphorous oxychloride (POCl₃)

-

Cyclohexanone

-

Ice

Procedure:

-

A solution of dimethylformamide (40 mL) and dichloromethane (40 mL) is prepared and cooled to 5°C.[10]

-

Phosphorous oxychloride (37 mL) dissolved in dichloromethane (40 mL) is added dropwise to the DMF/DCM solution, ensuring the temperature remains below 25°C.[10]

-

Cyclohexanone (10 g, 0.102 mol) is added to the mixture.[10]

-

The reaction mixture is heated at reflux for 3 hours.[10]

-

After cooling to room temperature, the mixture is poured into 200 mL of ice and left to stand overnight.[10]

-

The resulting precipitate is collected by filtration and washed with water to yield the product.[10]

Experimental Protocol: Synthesis of Intermediate 2 - N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride

This intermediate can also be used to form the polymethine bridge.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Hydrochloric acid

Procedure: While a specific detailed protocol for this intermediate was not found in the search results, it is a commercially available compound.[11][12] A general approach involves the acid-catalyzed condensation of aniline with a glutaconaldehyde (B1235477) equivalent like 1,1,3,3-tetramethoxypropane.

Experimental Protocol: General Synthesis of Symmetric Heptamethine Cyanine Dyes

This protocol outlines the final condensation step to form the heptamethine cyanine dye.

Materials:

-

Substituted 2,3,3-trimethylindolenium salt (2 equivalents)

-

2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (Intermediate 1) or N-[5-(Phenylamino)-2,4-pentadienylidene]aniline monohydrochloride (Intermediate 2) (1 equivalent)

-

Acetic anhydride (B1165640) or an alcohol/benzene mixture

Procedure:

-

A solution of the indolenium salt (2 molar equivalents) and the polymethine precursor (1 molar equivalent) is prepared in a suitable solvent system, such as a mixture of pyridine and acetic anhydride or butanol and benzene.[13]

-

The reaction mixture is heated under reflux for a specified period, typically ranging from 15 minutes to a few hours.[13]

-

The progress of the reaction can be monitored by observing the color change of the solution.

-

Upon completion, the reaction mixture is cooled, and the crude dye is precipitated by the addition of a non-polar solvent like diethyl ether.

-

The solid dye is collected by filtration, washed with appropriate solvents, and can be further purified by recrystallization or column chromatography.[13]

Applications in Drug Development and Research

The unique properties of heptamethine cyanine dyes have led to their widespread adoption in various biomedical applications, particularly in oncology.

In Vivo Fluorescence Imaging

The ability of NIR light to penetrate deeply into biological tissues makes heptamethine cyanine dyes ideal probes for in vivo imaging. They can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to visualize specific biological targets, such as tumors, non-invasively.[12]

Experimental Protocol: Targeted Tumor Imaging with a Cy7-Antibody Conjugate

Materials:

-

Monoclonal antibody (mAb) specific to a tumor antigen

-

Cy7-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 8.0-8.5

-

Desalting column (e.g., PD-10)

-

Tumor-bearing animal model

-

In vivo imaging system with appropriate NIR filters

Procedure:

-

Antibody-Dye Conjugation:

-

Dissolve the mAb in PBS.

-

Prepare a stock solution of Cy7-NHS ester in anhydrous DMSO.

-

Add the Cy7-NHS ester to the antibody solution and incubate to allow conjugation.

-

-

Purification:

-

Remove unconjugated dye using a desalting column.

-

-

In Vivo Administration:

-

Administer the Cy7-antibody conjugate to the tumor-bearing animal, typically via intravenous injection.

-

-

In Vivo Imaging:

-

Acquire fluorescence images at various time points post-injection to monitor the accumulation of the conjugate at the tumor site and its clearance from non-target tissues. Use appropriate excitation and emission filters for the specific Cy7 dye.[12]

-

Photodynamic Therapy (PDT)

Certain heptamethine cyanine dyes can act as photosensitizers in photodynamic therapy (PDT). Upon excitation with NIR light, these dyes can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce localized tumor cell death.[14][15] The targeted delivery of these photosensitizers to tumor tissue minimizes damage to surrounding healthy cells.[14]

The mechanism of PDT-induced cell death is complex and involves multiple signaling pathways. The subcellular localization of the photosensitizer is a critical determinant of the cell death mechanism, with mitochondrial localization often leading to apoptosis.[14][15]

Conclusion

Heptamethine cyanine dyes, from their humble beginnings in photography, have evolved into indispensable tools in modern biomedical research and drug development. Their favorable photophysical properties in the near-infrared window, coupled with their chemical versatility, have enabled significant advancements in in vivo imaging and targeted therapies like photodynamic therapy. As research continues to push the boundaries of sensitivity and tissue penetration, the development of novel and more sophisticated "this compound" type dyes will undoubtedly play a crucial role in shaping the future of molecular imaging and personalized medicine.

References

- 1. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis routes of 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde [benchchem.com]

- 11. N- 5-(Phenylamino)-2,4-pentadienylidene aniline 98 1497-49-0 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 13. mdpi.com [mdpi.com]

- 14. Signalling pathway activation by photodynamic therapy: NF-κB at the crossroad between oncology and immunology - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cellular Uptake Mechanism of IR-780 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-780, a heptamethine cyanine (B1664457) dye, has garnered significant attention in the scientific community for its preferential accumulation in tumor cells, making it a promising agent for near-infrared (NIR) fluorescence imaging, photothermal therapy (PTT), and targeted drug delivery. Understanding the intricate mechanisms governing its cellular uptake is paramount for optimizing its therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the core mechanisms of IR-780 cellular uptake, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Cellular Uptake Mechanisms

The selective accumulation of IR-780 in cancer cells is not a passive process but rather a multi-faceted mechanism involving specific transporters and cellular metabolic states. The primary route of entry is an active transport process mediated by Organic Anion-Transporting Polypeptides (OATPs) .[1][2] Studies have specifically implicated the OATP1B3 subtype as playing a dominant role in the transport of IR-780 into tumor cells.[1][3][4] This transporter-mediated uptake is an energy-dependent process influenced by the cell's metabolic state, particularly glycolysis , and the plasma membrane potential .[3][4]

Interestingly, conventional endocytic pathways do not appear to be the primary route for free IR-780 internalization.[3] Once inside the cell, IR-780 exhibits a strong propensity to accumulate in the mitochondria , a characteristic that is being explored for mitochondria-targeted therapies.[1][3][5][6][7]

Quantitative Data on IR-780 Cellular Uptake

The following tables summarize key quantitative data from various studies investigating the cellular uptake of IR-780.

Table 1: Time-Dependent Uptake of IR-780 in Cancer Cells

| Cell Line | Concentration | Time for Peak Fluorescence | Reference |

| PC-3 (Prostate Cancer) | 20 µM | 20 min | [1] |

| 4T1 (Breast Cancer) | 4, 10, 16 µM | ~1-2 hours | [5] |

Table 2: Effect of Inhibitors on IR-780 Uptake

| Cell Line | Inhibitor | Target | Concentration | % Inhibition of Uptake | Reference |

| Prostate Cancer Cells | Specific OATP1B3 Inhibitor | OATP1B3 | Not Specified | Significant reduction | [1] |

| Tumor Cells | Sulfobromophthalein (B1203653) | OATP | Not Specified | ~70-80% | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the cellular uptake mechanism of IR-780.

Protocol 1: Quantitative Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of IR-780 uptake by a cell population.

1. Cell Preparation:

- Seed cancer cells (e.g., 4T1, PC-3) in a 6-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.

2. IR-780 Incubation:

- Prepare working solutions of IR-780 iodide in cell culture medium at desired concentrations (e.g., 4 µM, 10 µM, 16 µM).